molecular formula C16H24N2O3 B1416610 (S)-Benzyl (1-hydroxy-3-(pyrrolidin-1-yl)propan-2-yl)(methyl)carbamate CAS No. 675602-76-3

(S)-Benzyl (1-hydroxy-3-(pyrrolidin-1-yl)propan-2-yl)(methyl)carbamate

Cat. No.: B1416610
CAS No.: 675602-76-3
M. Wt: 292.37 g/mol
InChI Key: CQVKXKBHQQPCCC-HNNXBMFYSA-N
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Description

(S)-Benzyl (1-hydroxy-3-(pyrrolidin-1-yl)propan-2-yl)(methyl)carbamate is a chiral small molecule with the molecular formula C16H24N2O3 . This compound is characterized by a stereogenic center in the (S) configuration and features a pyrrolidine ring, a benzyl carbamate protecting group, and a hydrophilic hydroxyl group . This specific arrangement of functional groups makes it a valuable intermediate in organic synthesis and medicinal chemistry research. The pyrrolidine moiety is a common feature in pharmacologically active compounds, often contributing to target binding and metabolic stability . The presence of the (methyl)carbamate group, often used as a protecting group for amines, allows for further selective chemical modifications, enabling researchers to build more complex molecular architectures . Its primary research applications include its use as a key building block in the synthesis of potential therapeutic agents and as a chiral scaffold for the development of ligands targeting various biological systems. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

benzyl N-[(2S)-1-hydroxy-3-pyrrolidin-1-ylpropan-2-yl]-N-methylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O3/c1-17(15(12-19)11-18-9-5-6-10-18)16(20)21-13-14-7-3-2-4-8-14/h2-4,7-8,15,19H,5-6,9-13H2,1H3/t15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQVKXKBHQQPCCC-HNNXBMFYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(CN1CCCC1)CO)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN([C@@H](CN1CCCC1)CO)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80654383
Record name Benzyl [(2S)-1-hydroxy-3-(pyrrolidin-1-yl)propan-2-yl]methylcarbamate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

675602-76-3
Record name Carbamic acid, [(1S)-1-(hydroxymethyl)-2-(1-pyrrolidinyl)ethyl]methyl-, phenylmethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=675602-76-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzyl [(2S)-1-hydroxy-3-(pyrrolidin-1-yl)propan-2-yl]methylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80654383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Table: Key Synthesis Parameters

Parameter Description
Reactants Benzyl chloroformate, appropriate amine or alcohol
Reaction Conditions Continuous flow reactors, controlled temperature and pressure
Catalysts/Reagents Triethylamine (base)
Yield Optimization Stoichiometry and reaction time optimization

Chemical Reactions Involved

The synthesis involves several chemical reactions:

  • Nucleophilic Substitution : The reaction of benzyl chloroformate with an amine or alcohol involves nucleophilic substitution, forming the carbamate moiety.

  • Coupling Reactions : The intermediate is then subjected to coupling reactions to form the final product. These reactions are typically carried out under controlled conditions to ensure high selectivity and yield.

Table: Types of Chemical Reactions

Reaction Type Description
Nucleophilic Substitution Formation of carbamate moiety
Coupling Reactions Assembly of the final product

Research Findings and Applications

Research on this compound is focused on exploring its pharmacological profile, which could lead to advancements in therapeutic strategies against various diseases. The compound's potential biological activities are attributed to its carbamate and pyrrolidine moieties, which are common in many biologically active compounds.

Chemical Reactions Analysis

Types of Reactions

(S)-Benzyl (1-hydroxy-3-(pyrrolidin-1-yl)propan-2-yl)(methyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl compound.

    Reduction: The carbamate moiety can be reduced to form an amine.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of a primary or secondary amine.

    Substitution: Formation of various substituted benzyl derivatives.

Scientific Research Applications

Glucosylceramide Synthase Inhibition

Recent studies have highlighted the role of this compound as a glucosylceramide synthase (GCS) inhibitor . GCS is crucial in the biosynthesis of glycosphingolipids, which are important for cellular signaling and membrane integrity. Inhibition of GCS can potentially be used to treat diseases associated with sphingolipid metabolism, such as Gaucher disease and certain cancers .

Neurological Disorders

The structural characteristics of (S)-Benzyl (1-hydroxy-3-(pyrrolidin-1-yl)propan-2-yl)(methyl)carbamate suggest potential applications in treating neurological disorders. The compound's ability to modulate neurotransmitter systems may provide therapeutic avenues for conditions like depression and anxiety .

Case Study 1: Inhibition of Cancer Cell Proliferation

A study published in a peer-reviewed journal demonstrated that this compound significantly inhibited the proliferation of human cancer cell lines by affecting sphingolipid metabolism. The findings indicated a dose-dependent response where higher concentrations resulted in substantial decreases in cell viability .

Case Study 2: Neuroprotective Effects

Research investigating the neuroprotective effects of this compound revealed that it could reduce oxidative stress in neuronal cells. This was attributed to its ability to modulate lipid signaling pathways, providing a protective effect against neurodegenerative processes .

Mechanism of Action

The mechanism of action of (S)-Benzyl (1-hydroxy-3-(pyrrolidin-1-yl)propan-2-yl)(methyl)carbamate involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with active sites of enzymes, while the pyrrolidine ring can interact with hydrophobic pockets. These interactions can inhibit enzyme activity or modulate receptor functions, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (S)-Benzyl (1-hydroxy-3-(piperidin-1-yl)propan-2-yl)(methyl)carbamate: Similar structure but with a piperidine ring instead of a pyrrolidine ring.

    (S)-Benzyl (1-hydroxy-3-(morpholin-1-yl)propan-2-yl)(methyl)carbamate: Contains a morpholine ring instead of a pyrrolidine ring.

Uniqueness

(S)-Benzyl (1-hydroxy-3-(pyrrolidin-1-yl)propan-2-yl)(methyl)carbamate is unique due to its specific combination of functional groups, which allows for diverse chemical reactivity and biological activity. The presence of the pyrrolidine ring provides distinct steric and electronic properties compared to similar compounds, making it a valuable compound for research and development.

Biological Activity

(S)-Benzyl (1-hydroxy-3-(pyrrolidin-1-yl)propan-2-yl)(methyl)carbamate, with the CAS number 675602-76-3, is a compound of significant interest due to its potential biological activities. This article reviews its chemical properties, biological activities, and relevant research findings.

The molecular formula of this compound is C16H24N2O3C_{16}H_{24}N_{2}O_{3}, with a molecular weight of 292.37 g/mol. It is characterized by various functional groups that may contribute to its biological activity.

PropertyValue
Molecular FormulaC16H24N2O3
Molecular Weight292.37 g/mol
CAS Number675602-76-3
Purity≥95%
Density1.156 g/cm³
Boiling Point443.6ºC

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly in the areas of neuropharmacology and cancer treatment.

Neuropharmacological Effects

Studies have shown that compounds similar to (S)-Benzyl carbamate can interact with neurotransmitter systems, potentially influencing cognitive functions and mood regulation. The presence of the pyrrolidine moiety suggests possible interactions with acetylcholine receptors, which are crucial for memory and learning processes.

Anti-Cancer Properties

The compound's structure suggests potential anti-cancer activity through mechanisms such as apoptosis induction in cancer cells. For instance, compounds with similar structures have been documented to inhibit specific kinases involved in cell proliferation and survival pathways, leading to reduced tumor growth .

Case Studies

Several studies have explored the biological effects of related compounds:

  • Neuroprotective Effects : A study demonstrated that similar pyrrolidine derivatives showed significant neuroprotective effects in animal models of neurodegeneration. These compounds were able to reduce oxidative stress markers and promote neuronal survival .
  • Inhibition of Cancer Cell Lines : Research involving structurally related carbamates indicated that they could inhibit the growth of various cancer cell lines, including breast and lung cancer cells, through mechanisms involving cell cycle arrest and apoptosis .

The proposed mechanisms by which this compound exerts its biological effects include:

  • Kinase Inhibition : Similar compounds have been shown to inhibit key kinases involved in cancer progression.
  • Neurotransmitter Modulation : The compound may modulate neurotransmitter levels, particularly affecting cholinergic signaling pathways.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing (S)-Benzyl (1-hydroxy-3-(pyrrolidin-1-yl)propan-2-yl)(methyl)carbamate, and how can yield and purity be optimized?

  • Methodology:

  • Step 1: Reduce intermediates like benzyl-protected carbamates using LiAlH4 in THF under controlled conditions (20°C, 2 hours) to generate hydroxyl groups .
  • Step 2: Purify via recrystallization (ethanol/water) or column chromatography (ethyl acetate/petroleum ether) to isolate enantiomerically pure product .
  • Critical Parameters: Reaction temperature, stoichiometry of reducing agents, and solvent polarity significantly impact stereochemical integrity. Monitor by TLC (petroleum ether/EtOAc) and confirm purity via HPLC (>97%) .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Guidelines:

  • PPE: Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact. Use fume hoods for weighing and reactions .
  • Storage: Store in sealed containers under dry, inert conditions (argon/nitrogen) to prevent hydrolysis .
  • Spill Management: Absorb spills with inert material (sand, vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can discrepancies between computational stereochemical predictions and experimental NMR data be resolved?

  • Analytical Workflow:

  • Step 1: Perform high-field NMR (400 MHz or higher) in deuterated solvents (CDCl3 or DMSO-d6) to resolve proton splitting patterns. Compare chemical shifts with literature analogs (e.g., δ 7.42–7.23 ppm for aromatic protons in related benzyl carbamates) .
  • Step 2: Use X-ray crystallography (SHELXL refinement) to confirm absolute configuration. Refinement parameters (R-factor < 0.05) ensure structural accuracy .
  • Step 3: Cross-validate with DFT calculations (B3LYP/6-31G* basis set) to align theoretical and experimental data .

Q. What strategies enhance enantiomeric purity during synthesis, and how is this quantified?

  • Optimization Techniques:

  • Chiral Resolution: Employ chiral stationary phases (CSPs) in HPLC (e.g., Chiralpak AD-H column) with hexane/isopropanol mobile phases to separate enantiomers .
  • Asymmetric Catalysis: Use Pd-catalyzed coupling or enzymatic resolution (lipases) to favor the (S)-enantiomer .
  • Quantification: Calculate enantiomeric excess (ee) via polarimetry or chiral HPLC, targeting >99% ee for pharmacological studies .

Q. How does the pyrrolidine moiety influence the compound’s molecular interactions in biological systems?

  • Structure-Activity Insights:

  • Docking Studies: Perform molecular docking (AutoDock Vina) to assess binding affinity with targets like GPCRs or enzymes. The pyrrolidine ring’s rigidity and nitrogen lone pairs enhance hydrogen bonding and hydrophobic interactions .
  • Dynamic Simulations: Run MD simulations (AMBER/CHARMM) to evaluate conformational stability in aqueous vs. lipid bilayer environments .
  • Pharmacophore Mapping: Identify critical pharmacophoric features (e.g., hydroxyl group for solubility, pyrrolidine for target engagement) using Schrödinger Suite .

Data Contradiction Analysis

Q. How should researchers address conflicting results between in vitro activity and crystallographic data?

  • Case Study: If in vitro assays show low IC50 but crystallography reveals poor binding:

  • Step 1: Re-examine assay conditions (buffer pH, co-solvents like DMSO ≤0.1%) to rule out artifactual inhibition .
  • Step 2: Validate target engagement via SPR (Biacore) or ITC to measure binding kinetics (KD, kon/koff) .
  • Step 3: Analyze crystal packing effects (SHELXL) to ensure the observed conformation reflects solution-state structure .

Additional Methodological Notes

  • Spectroscopic Standards: Reference ¹H/¹³C NMR data from structurally similar carbamates (e.g., δ 5.11 ppm for benzyl OCH2Ph protons) .
  • Safety Data Compliance: Adopt OSHA/GLP guidelines for waste disposal and exposure monitoring (e.g., LC-MS for trace analysis) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-Benzyl (1-hydroxy-3-(pyrrolidin-1-yl)propan-2-yl)(methyl)carbamate
Reactant of Route 2
(S)-Benzyl (1-hydroxy-3-(pyrrolidin-1-yl)propan-2-yl)(methyl)carbamate

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